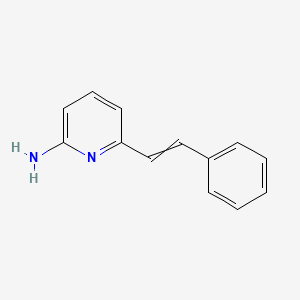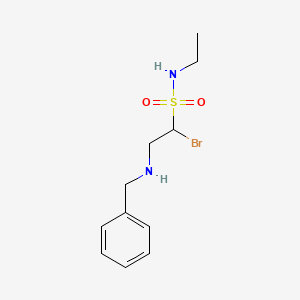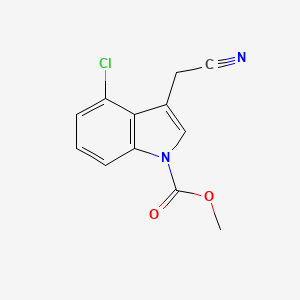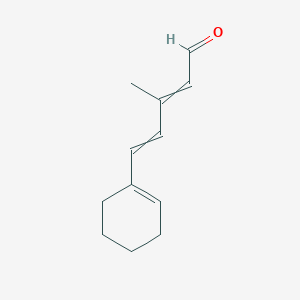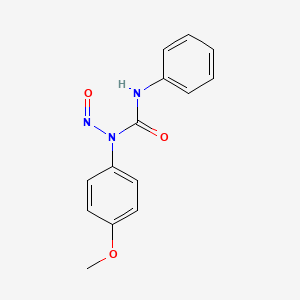
N-(4-Methoxyphenyl)-N-nitroso-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea is an organic compound that belongs to the class of nitrosoureas. These compounds are known for their potential applications in various fields, including medicinal chemistry and materials science. The structure of N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea consists of a nitroso group attached to a urea moiety, with phenyl and methoxyphenyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea typically involves the reaction of 4-methoxyaniline with nitrosating agents such as sodium nitrite in the presence of an acid. The resulting nitroso compound is then reacted with phenyl isocyanate to form the final product. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Nitro derivatives of N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea.
Reduction: Amine derivatives of N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea.
Substitution: Halogenated derivatives of N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea.
Applications De Recherche Scientifique
N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea involves the formation of reactive intermediates that can alkylate nucleophilic sites in biological molecules. This alkylation can lead to the disruption of DNA and protein function, which is the basis for its potential anticancer activity. The compound targets cellular pathways involved in DNA replication and repair, leading to cell death in rapidly dividing cells.
Comparaison Avec Des Composés Similaires
N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea can be compared with other nitrosoureas, such as:
N-Nitrosomethylurea: Known for its use in cancer research and as a mutagen.
N-Nitrosodiethylamine: Studied for its carcinogenic properties.
N-Nitrosodiphenylamine: Used in the rubber industry and studied for its toxicological effects.
N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially its ability to interact with biological targets.
Propriétés
Numéro CAS |
87468-20-0 |
|---|---|
Formule moléculaire |
C14H13N3O3 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-1-nitroso-3-phenylurea |
InChI |
InChI=1S/C14H13N3O3/c1-20-13-9-7-12(8-10-13)17(16-19)14(18)15-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,18) |
Clé InChI |
JIDYQUYJOJWKKA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)NC2=CC=CC=C2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14389318.png)
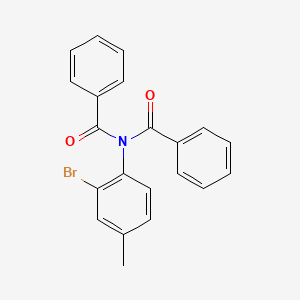

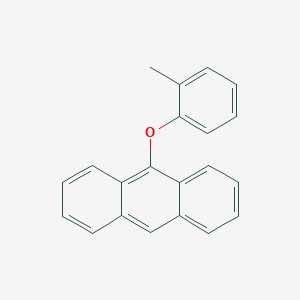

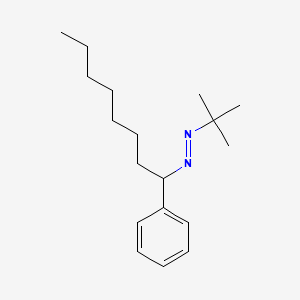
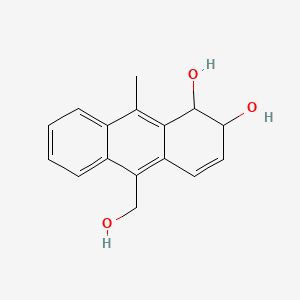
silane](/img/structure/B14389370.png)
